molecular formula C12H22N2O B2696518 1-butyl-3-(isobutoxymethyl)-1H-pyrazole CAS No. 1856040-32-8

1-butyl-3-(isobutoxymethyl)-1H-pyrazole

Cat. No. B2696518
CAS RN: 1856040-32-8
M. Wt: 210.321
InChI Key: MEHGYGRBWZKJNB-UHFFFAOYSA-N
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Description

1-Butyl-3-methylimidazolium is a type of ionic liquid, which has widespread applications in chemical synthesis, catalysis, and electrochemistry due to their high thermal and electrochemical stability, large liquid range, low vapor pressure, and ability to solubilize a variety of materials .


Synthesis Analysis

1-Butyl-3-methylimidazolium chloride was synthesized by a nucleophilic substitution reaction of n-methylimidazolium and 1-chlorobutane .


Molecular Structure Analysis

The crystal structures of two polymorphic forms of 1-butyl-3-methylimidazolium nitrate have been reported . At different temperatures, the butyl chain of one cation adopts different conformations .


Chemical Reactions Analysis

The presence of impurities can affect the thermal stability and decomposition behavior of 1-butyl-3-methylimidazolium .


Physical And Chemical Properties Analysis

Ionic liquids like 1-butyl-3-methylimidazolium have unique properties, such as an extremely low vapor pressure and a wide electrochemical window .

Mechanism of Action

Hydrogen bond interactions are present between cation C–H’s and oxygen atoms of the nitrate ions, with significant lengthening observed for three of the six close contacts (and formation of one new contact) upon conversion to the higher-temperature form .

Safety and Hazards

Although pure ionic liquids are thermally stable, the presence of impurities can affect their thermal stability and decomposition behavior .

Future Directions

Ionic liquids have widespread applications in chemical synthesis, catalysis, and electrochemistry . Understanding their structures and how intermolecular forces determine their properties is a major challenge in the study and application of ionic liquids .

properties

IUPAC Name

1-butyl-3-(2-methylpropoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O/c1-4-5-7-14-8-6-12(13-14)10-15-9-11(2)3/h6,8,11H,4-5,7,9-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEHGYGRBWZKJNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=CC(=N1)COCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-butyl-3-(isobutoxymethyl)-1H-pyrazole

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